molecular formula C9H11ClN2O B7874772 2-Chloro-N-ethyl-N-methylnicotinamide CAS No. 112006-59-4

2-Chloro-N-ethyl-N-methylnicotinamide

Cat. No.: B7874772
CAS No.: 112006-59-4
M. Wt: 198.65 g/mol
InChI Key: OKOCIHPHSMRJDK-UHFFFAOYSA-N
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Description

Overview of Nicotinamide (B372718) Scaffold in Medicinal Chemistry

The nicotinamide scaffold is a cornerstone in medicinal chemistry, primarily due to its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govplos.org NAD+ is a critical molecule in cellular metabolism, participating in redox reactions and acting as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157. nih.govnih.gov These enzymes are involved in vital cellular functions such as energy metabolism, DNA repair, epigenetic regulation, and immunological responses. nih.govnih.gov

The central role of NAD+ has made the enzymes involved in its biosynthesis, particularly nicotinamide phosphoribosyltransferase (NAMPT), attractive targets for drug discovery. plos.orgnih.gov NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. plos.org Inhibition of NAMPT can lead to NAD+ depletion, a strategy that has been explored for its anti-tumor effects, as cancer cells often have a high demand for NAD+. plos.org Consequently, numerous nicotinamide-based compounds have been synthesized and evaluated as NAMPT inhibitors. nih.govacs.orgacs.org

Beyond NAMPT, the nicotinamide scaffold has been instrumental in designing inhibitors for other NAD+-dependent enzymes. For instance, derivatives of nicotinamide have been developed as PARP inhibitors, which are crucial in the context of cancer therapy, particularly for tumors with specific DNA repair deficiencies. nih.gov Similarly, the scaffold has been modified to create modulators of sirtuins, a class of deacetylases that regulate metabolism, inflammation, and aging. The versatility of the nicotinamide core allows for chemical modifications that can tune the potency and selectivity of these inhibitors. rsc.org

The following table summarizes some key enzymes targeted by nicotinamide derivatives and their biological functions.

Enzyme TargetBiological FunctionTherapeutic Relevance
Nicotinamide Phosphoribosyltransferase (NAMPT)NAD+ biosynthesis (salvage pathway)Cancer, Inflammation, Metabolic Diseases
Poly(ADP-ribose) Polymerases (PARPs)DNA repair, Genomic stabilityCancer
Sirtuins (SIRTs)Deacetylation of proteins, Gene silencing, MetabolismAging, Metabolic Diseases, Neurodegeneration
Nicotinamide N-methyltransferase (NNMT)Methylation of nicotinamideCancer, Metabolic Diseases
Succinate (B1194679) Dehydrogenase (SDH)Mitochondrial respirationFungicide, Cancer

Positioning of 2-Chloro-N-ethyl-N-methylnicotinamide within Contemporary Chemical Biology

This compound is a synthetic derivative of nicotinamide that, while not extensively documented in peer-reviewed literature, can be understood within the broader context of contemporary chemical biology as a potential research tool or synthetic intermediate. Its structural features—a chlorinated pyridine (B92270) ring and a disubstituted amide group—suggest its utility in the exploration of structure-activity relationships (SAR) for various biological targets.

The compound is available from chemical suppliers as a research chemical, indicating its use in early-stage discovery research. sigmaaldrich.comfishersci.dk Such compounds are often used to probe the binding pockets of enzymes or receptors, where the specific substituents can influence binding affinity, selectivity, and pharmacokinetic properties. The chloro group at the 2-position of the pyridine ring is an electron-withdrawing group that can alter the electronic properties of the pyridine ring and potentially engage in halogen bonding with a biological target. nih.gov The N-ethyl-N-methyl substitution on the amide provides a specific steric and lipophilic profile that can be compared against other N-substituted nicotinamides to understand the requirements for molecular recognition.

Given the known activities of related compounds, this compound could be investigated as a modulator of NAD+-dependent enzymes. For example, various substituted nicotinamides have been explored as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. nih.gov The development of potent and selective NNMT inhibitors is an active area of research where novel scaffolds are continuously being explored.

The table below outlines the key chemical features of this compound. sigmaaldrich.comfishersci.dk

PropertyValue
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
IUPAC Name2-chloro-N-ethyl-N-methylpyridine-3-carboxamide
SMILESCCN(C)C(=O)C1=C(N=CC=C1)Cl
InChI KeyOKOCIHPHSMRJDK-UHFFFAOYSA-N

Historical Context of Halogenated Nicotinamide Analogues in Research

The introduction of halogen atoms, particularly chlorine, into the nicotinamide scaffold has been a long-standing strategy in medicinal chemistry to modulate the biological activity of these compounds. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency or altered selectivity. nih.gov

Historically, the synthesis of chlorinated nicotinic acid derivatives, such as 2-chloronicotinic acid, has provided key intermediates for the preparation of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. researchgate.net For example, 2-chloronicotinic acid has been used as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. researchgate.net

In the realm of drug discovery, halogenated nicotinamides have been investigated for various therapeutic applications. For instance, the fungicidal activity of nicotinamide derivatives has been shown to be influenced by the substitution pattern on the pyridine ring, with certain chlorinated analogues exhibiting potent inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govmdpi.com Research has demonstrated that the position and nature of the halogen substituent are critical for activity. mdpi.com

More recently, halogenated nicotinamides have been explored as inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT). nih.gov In some cases, the introduction of a chlorine atom was inspired by the desire to increase lipophilicity and to potentially form halogen bonds with the target enzyme, thereby improving inhibitory activity. nih.gov The systematic synthesis and evaluation of various halogenated nicotinamide analogues have been crucial in elucidating the structural requirements for potent and selective inhibition of these enzymes. This ongoing research underscores the continued importance of halogenation as a tool in the optimization of nicotinamide-based drug candidates.

The following table lists some examples of halogenated nicotinamide derivatives and their area of research.

Compound NameHalogenResearch Area
2-Chloronicotinic acidChlorineSynthetic precursor for NSAIDs, herbicides
5,6-dichloronicotinamide derivativesChlorineFungicides (SDH inhibitors)
6-Chloronicotinamide derivativesChlorineNNMT inhibitors

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-5-4-6-11-8(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCIHPHSMRJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235086
Record name 3-Pyridinecarboxamide, 2-chloro-N-ethyl-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112006-59-4
Record name 3-Pyridinecarboxamide, 2-chloro-N-ethyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112006-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2-chloro-N-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N Ethyl N Methylnicotinamide and Its Analogues

Established Synthetic Routes to Substituted Nicotinamides

The traditional synthesis of compounds like 2-Chloro-N-ethyl-N-methylnicotinamide relies on robust and well-documented chemical transformations. These methods prioritize reliability and yield, often employing multi-step sequences that begin with readily available precursors.

Pyridine (B92270) Ring Functionalization Strategies in Nicotinamide (B372718) Synthesis

The introduction of a chlorine atom at the C-2 position of the pyridine ring is a critical step, and several established methods exist to achieve this transformation on a nicotinic acid backbone.

One of the most conventional routes starts with nicotinic acid itself. The process involves an initial N-oxidation of the pyridine nitrogen using an oxidizing agent like hydrogen peroxide. This is followed by chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. guidechem.comgoogle.com While effective, this method's selectivity for the 2-position can be moderate, and it generates significant phosphorus-containing waste. guidechem.com

Another common strategy involves the substitution of a hydroxyl group. Starting with 2-hydroxynicotinic acid, the hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride or thionyl chloride. wikipedia.org A third major pathway is the Sandmeyer reaction, which utilizes 2-aminonicotinic acid as a precursor. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion.

More intricate, multi-step cyclization reactions have also been developed, starting from acyclic precursors. These methods build the substituted pyridine ring from the ground up. For example, routes involving the condensation and cyclization of materials like ethyl cyanoacetate (B8463686) with acrolein derivatives or tetramethoxypropane have been reported to yield 2-chloronicotinic acid. guidechem.comgoogle.com

Amide Bond Formation Approaches for N-Alkylated Nicotinamides

The formation of the amide bond is the final key step in synthesizing N-alkylated nicotinamides. The most established approach is the acylation of the desired amine—in this case, N-ethylmethylamine—using an activated form of 2-chloronicotinic acid.

The standard procedure involves converting the carboxylic acid group of 2-chloronicotinic acid into a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. researchgate.netresearchgate.net The resulting 2-chloronicotinoyl chloride is then reacted with N-ethylmethylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to form the final product, this compound.

An alternative to forming the acyl chloride is the use of coupling reagents, which facilitate the direct formation of the amide bond from the carboxylic acid and the amine. This avoids the need to isolate the often-sensitive acyl chloride intermediate.

Method Activating Reagent Precursor Key Feature
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)2-Chloronicotinic AcidA two-step process involving isolation or in-situ use of a highly reactive acyl chloride. researchgate.netgoogle.com
Direct AmidationCoupling Reagents (e.g., DCC, EDC)2-Chloronicotinic AcidA one-pot reaction where the carboxylic acid is activated in the presence of the amine.

Novel Synthetic Approaches for this compound Derivatives

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing nicotinamide derivatives. These novel approaches often incorporate principles of green chemistry and advanced catalysis.

Exploration of Green Chemistry Principles in Nicotinamide Synthesis

Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of nicotinamide synthesis, this has led to the development of cleaner routes to the key intermediate, 2-chloronicotinic acid.

One patented method describes a green and environmentally friendly process starting from basic industrial materials like acetaldehyde, sodium methylate, and methyl formate (B1220265). patsnap.com The multi-step synthesis proceeds through intermediates such as 1,1-dimethoxy propionaldehyde (B47417) and a cyclization precursor formed with malononitrile, ultimately yielding 2-chloronicotinic acid. This route is noted for its mild reaction conditions and reduced wastewater generation compared to traditional methods. patsnap.com

Another innovative approach involves the direct oxidation of a precursor like 2-chloro-3-alkyl pyridine using ozone. A patent details a method where 2-chloro-3-tert-butylpyridine is oxidized to 2-chloronicotinic acid in the presence of a zinc acetate (B1210297) catalyst, achieving a high yield of 85%. google.com This one-step oxidation avoids the use of harsh chlorinating agents and multiple steps.

For the amide formation step, enzymatic catalysis presents a green alternative. Enzymes such as lipases, cutinases, or engineered carboxylic acid reductases (CARs) can catalyze the formation of amide bonds under mild, aqueous conditions, avoiding the need for harsh activating agents and organic solvents. nih.gov

Catalytic Reactions for Enhanced Selectivity and Yield in Nicotinamide Production

Catalysis is central to modern synthetic chemistry, offering pathways to higher yields and selectivities. For nicotinamide synthesis, catalytic methods are applied both to the construction of the pyridine ring and to the formation of the amide bond.

Transition-metal catalysis, particularly with palladium, nickel, or rhodium, has revolutionized the synthesis of substituted pyridines. researchgate.netnih.gov A powerful strategy is the [2+2+2] cycloaddition reaction, where a nitrile (which can serve as the nitrogen source for the pyridine) is co-cyclized with two alkyne molecules. nih.gov This method allows for the de novo construction of highly functionalized pyridine rings with excellent control over the substitution pattern.

Catalysis is also employed to make the amide bond formation more efficient. Boronic acid catalysts, for example, have been studied for their ability to promote the direct condensation of carboxylic acids and amines, proceeding through a mechanism that facilitates the removal of water. researchgate.net Furthermore, a patented method for the synthesis of the analogous 2-chloro-N,N-dimethylnicotinamide demonstrates an alternative catalytic approach. It utilizes 2-chloro-3-trichloromethylpyridine as the starting material, which reacts directly with dimethylamine (B145610) in water. google.com This process bypasses the need for traditional chlorination/activation reagents like thionyl chloride, offering a simpler and more environmentally sound production process with a reported yield of up to 98.5%. google.com

Catalytic Approach Reaction Type Catalyst Example Benefit
Pyridine Ring Formation[2+2+2] CycloadditionCobalt or Rhodium complexesBuilds complex pyridines from simple precursors in one step. nih.gov
Precursor OxidationOne-Step OxidationZinc Acetate with OzoneProvides a direct, high-yield route to 2-chloronicotinic acid. google.com
Amide Bond FormationDirect AmidationBoronic AcidsFacilitates direct condensation without harsh activating agents. researchgate.net
Amide Bond FormationFrom Trichloromethyl-pyridineNone (reagent-driven)High-yield conversion that avoids traditional chlorinating agents. google.com

Precursor Chemistry and Intermediate Compounds in Nicotinamide Synthesis

The synthesis of this compound is fundamentally a story of its precursors and the intermediates formed along the various synthetic pathways. The primary precursors are a source for the 2-chloronicotinic acid core and the N-ethylmethylamine side chain.

The most crucial precursor is 2-Chloronicotinic acid (2-CNA). wikipedia.org Its synthesis is a major focus, with multiple routes starting from different materials:

Nicotinic Acid : Requires N-oxidation and subsequent chlorination. google.com

2-Hydroxynicotinic Acid : Requires substitution of the hydroxyl group. wikipedia.org

2-Aminonicotinic Acid : Requires diazotization and Sandmeyer reaction.

Acyclic Compounds : Materials like ethyl cyanoacetate, acrolein, and various aldehyde derivatives can be used in multi-step cyclization syntheses. guidechem.comgoogle.compatsnap.com

Once 2-chloronicotinic acid is obtained, it is typically activated to form a key intermediate, 2-chloronicotinoyl chloride . This acyl chloride is highly reactive and readily undergoes nucleophilic attack by the second primary precursor, N-ethylmethylamine . The reaction between these two intermediates forms the final product.

An alternative route involves 2-chloro-3-trichloromethylpyridine as a key intermediate. google.com This compound can be seen as a precursor to the activated carboxylic acid, and its reaction with an amine like N-ethylmethylamine offers a more direct path to the final amide product.

Advanced Structural Characterization of 2 Chloro N Ethyl N Methylnicotinamide and Analogues

X-ray Crystallography Studies of Nicotinamide (B372718) Derivatives

X-ray crystallography is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. In the solid state, molecules adopt a highly ordered, repeating arrangement, which diffracts X-rays in a unique pattern. Analysis of this diffraction pattern provides a detailed three-dimensional map of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.

The analysis of various nicotinamide derivatives reveals that their molecular structures are generally non-planar, with the pyridine (B92270) ring often twisted relative to the amide or other substituent groups. nih.gov The crystal packing of these derivatives is typically governed by a variety of intermolecular interactions, including N–H⋯O, C–H⋯O, N–H⋯N, and C–H⋯N hydrogen bonds, as well as weaker C–H⋯π and π–π contacts. nih.gov

To illustrate the type of data obtained from X-ray crystallography, the table below presents hypothetical crystallographic data for a representative nicotinamide derivative, based on common findings for such compounds.

Crystallographic Parameter Representative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7
b (Å)10.8
c (Å)12.0
α (°)90
β (°)95
γ (°)90
Volume (ų)1115
Z (molecules per unit cell)4

This table presents hypothetical data for illustrative purposes, based on typical values for related organic compounds.

Conformational Analysis of 2-Chloro-N-ethyl-N-methylnicotinamide Scaffolds

For the this compound scaffold, several key rotatable bonds determine its conformational landscape. The rotation around the C(pyridine)-C(amide) bond and the C-N bonds of the amide group are of particular importance. The planarity of the amide group itself is a significant feature, but the orientation of this group relative to the pyridine ring can vary.

The presence of substituents on the pyridine ring and the amide nitrogen influences the preferred conformation. In the case of this compound, the chlorine atom at the 2-position of the pyridine ring can exert steric and electronic effects that influence the rotational barrier around the C(pyridine)-C(amide) bond. Similarly, the ethyl and methyl groups on the amide nitrogen will have their own steric requirements, affecting the conformation around the C-N amide bond.

The table below illustrates key dihedral angles that are critical in defining the conformation of a 2-substituted nicotinamide scaffold. The values are hypothetical and serve to demonstrate the type of data obtained from conformational analysis.

Dihedral Angle Description Hypothetical Value (°)
O=C-N-C(ethyl)Defines the orientation of the ethyl group relative to the carbonyl175
C(pyridine)-C(amide)-N-C(methyl)Defines the orientation of the methyl group relative to the pyridine ring-10
Cl-C(pyridine)-C(amide)-NDefines the twist of the amide group relative to the pyridine ring45

This table presents hypothetical data for illustrative purposes.

The interplay of steric hindrance and electronic interactions, such as the potential for intramolecular hydrogen bonding or dipole-dipole interactions, will ultimately determine the most stable conformation of this compound in a given environment. Understanding this conformational preference is a critical step in rational drug design and in the interpretation of its biological activity.

Biological Activity and Pharmacological Research of 2 Chloro N Ethyl N Methylnicotinamide

In Vitro Biological Screening Paradigms

In vitro studies form the foundation of understanding the biological potential of nicotinamide (B372718) derivatives. These screening methods allow for the assessment of cytotoxic effects, enzyme inhibition, and modulation of key cellular processes in a controlled laboratory setting.

Nicotinamide analogues have been evaluated for their ability to inhibit the growth of various cancer cell lines. Studies have demonstrated that modifications to the nicotinamide scaffold can lead to potent antiproliferative effects. For instance, the nicotinamide analogue (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) has shown significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.19 µM and 1.18 µM, respectively nih.gov. These values indicate a higher potency when compared to the established anticancer drug Sorafenib in the same study nih.gov.

Other studies on related chloro-substituted heterocyclic compounds have also reported notable antiproliferative activity. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against a panel of human cancer cell lines, with some sulfonyl N-oxide derivatives showing IC50 values in the low micromolar range (1.99–4.9 µM) against colon carcinoma cell lines (HCT116) mdpi.com. Similarly, certain 3-chloro-azetidin-2-one derivatives have demonstrated dose-dependent inhibitory effects on both estrogen receptor-positive (MCF-7) and negative (SKBR3) breast cancer cell lines researchgate.net.

The antiproliferative potential of these compounds is often selective. The BHEPN compound, for example, displayed a higher IC50 value (4.11 µM) against non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells nih.gov. This selectivity is a critical factor in the development of potential therapeutic agents.

Table 1: Antiproliferative Activity of Selected Nicotinamide Analogues and Related Chloro-Derivatives

Compound/Derivative Class Cancer Cell Line IC50 Value (µM) Source
(E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) HepG2 (Liver) 0.19 ± 0.01 nih.gov
(E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) MCF-7 (Breast) 1.18 ± 0.01 nih.gov
Sorafenib (Reference) HepG2 (Liver) 2.24 ± 0.06 nih.gov
Sorafenib (Reference) MCF-7 (Breast) 3.17 ± 0.01 nih.gov
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives HCT116 (Colon) 1.99 - 4.9 mdpi.com
1,4-Bis(4-bromophenyl)-3-chloroazetidin-2-one MCF-7 (Breast) Dose-dependent inhibition researchgate.net
3-chloro-4-(4-chlorophenyl)-1-(4-iodophenyl)azetidin-2-one SKBR3 (Breast) Dose-dependent inhibition researchgate.net

A significant area of research for nicotinamide analogues is their ability to inhibit various enzymes, which can be a key mechanism behind their pharmacological effects. Nicotinamide itself is a known inhibitor of sirtuins (SIRT1 and SIRT2), a class of NAD+-dependent deacetylases, with IC50 values reported to be in the micromolar range (e.g., 2 µM for SIRT2) targetmol.com.

Analogues of nicotinamide have been developed to target other enzymes with greater potency and selectivity. One such target is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases. Certain nicotinamide analogues are turned over by NNMT, and their methylated products become potent inhibitors of the enzyme nih.gov. For example, the analogue (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a potent NNMT inhibitor with a pIC50 of 7.4 nih.gov. Another strategy involves designing bisubstrate analogues that span both the nicotinamide and the S-adenosyl-L-methionine (SAM) binding sites of NNMT, which has led to inhibitors with IC50 values as low as 1.41 µM acs.org.

Another enzyme family targeted by nicotinamide analogues is nicotinamidase, such as the one from Mycobacterium tuberculosis (PncA). A screen of nicotinamide analogues identified several competitive inhibitors with inhibition constants (Ki) in the micromolar to submicromolar range. The most potent among them, 3-pyridine carboxaldehyde, exhibited a Ki value of 290 nM nih.gov.

Table 2: Enzyme Inhibition by Nicotinamide and its Analogues

Compound Target Enzyme Inhibition Potency (IC50 / Ki / pIC50) Source
Nicotinamide SIRT1 50-180 µM (IC50) targetmol.com
Nicotinamide SIRT2 2 µM (IC50) targetmol.com
(R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide NNMT 7.4 (pIC50) nih.gov
Naphthalene-containing bisubstrate analogue (Compound 78) NNMT 1.41 µM (IC50) acs.org
3-Pyridine Carboxaldehyde Nicotinamidase (PncA) 290 nM (Ki) nih.gov
3-Pyridinecarbonitrile Nicotinamidase (PncA) ~100 µM (Ki) nih.gov

Nicotinamide and its derivatives are crucial for cellular metabolism, primarily through their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a key cofactor in redox reactions and a substrate for enzymes that regulate critical cellular pathways nih.govimrpress.com. Consequently, analogues of nicotinamide can significantly modulate these pathways.

One of the key modulated processes is autophagy. Nicotinamide has been shown to induce autophagy and modulate the mechanistic target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, metabolism, and survival imrpress.com. By influencing the NAD+/NADH ratio, nicotinamide can impact mitochondrial function and trigger autophagy imrpress.com.

Furthermore, nicotinamide analogues play a role in regulating NAD+ homeostasis. The cellular concentration of NAD+ is maintained by a balance between its consumption and its synthesis through pathways like the salvage pathway stanford.edunih.gov. Pharmacological intervention in these biosynthetic pathways is being explored as a therapeutic strategy for various disorders nih.gov. By acting as precursors or as inhibitors of enzymes in these pathways, nicotinamide analogues can alter cellular NAD+ levels, thereby affecting processes like DNA repair, stress response, and immune function nih.govstanford.edu.

Molecular Mechanisms of Action Investigations

To understand how nicotinamide derivatives exert their biological effects, researchers investigate their direct molecular interactions and the downstream consequences of these interactions.

Research into nicotinamide analogues has led to the identification of several specific molecular targets. As mentioned, enzymes involved in NAD+ metabolism are primary targets. These include:

Nicotinamide N-methyltransferase (NNMT): This enzyme is a validated target for nicotinamide analogues designed to treat metabolic diseases nih.govacs.org.

Sirtuins (e.g., SIRT1, SIRT2): These NAD+-dependent deacetylases are inhibited by nicotinamide and are key regulators of metabolism, inflammation, and aging targetmol.com.

Nicotinamidase (PncA): This enzyme is crucial in the NAD+ salvage pathway in some bacteria and is a target for developing novel antimicrobial agents nih.gov.

Beyond metabolic enzymes, other targets have been identified. A novel nicotinamide analogue, BHEPN, was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key kinase involved in angiogenesis, with an IC50 value of 0.320 µM nih.gov. This finding suggests that nicotinamide derivatives can be designed to target signaling kinases involved in cancer progression. Additionally, molecular docking studies have suggested that nicotinamide riboside, a nicotinamide precursor, could potentially target viral enzymes like RNA-dependent RNA polymerase (RdRp) and human enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH) , indicating a broad range of potential targets nih.gov.

Understanding the specific interactions between nicotinamide derivatives and their target proteins is crucial for rational drug design. Mutagenesis experiments and structural studies have provided insights into these interactions.

For the nicotinic acid receptor GPR109A, an arginine residue in a transmembrane domain is thought to be key for recognizing the acidic moiety of nicotinic acid and related ligands nih.gov. In the case of nicotinic acetylcholine receptors (nAChRs), the hydrogen bond acceptor of the nicotinic pharmacophore has been shown to interact with the backbone NH of a conserved leucine residue on the complementary non-α subunit of the receptor nih.gov. However, the strength and relevance of this interaction can vary depending on the specific ligand and receptor subtype nih.gov.

For inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), docking studies have revealed that derivatives bind within the enzyme's cavity, with specific aliphatic groups making close contact with side chains of the protein mdpi.com. Similarly, for sirtuin 5 inhibitors derived from balsalazide, docking experiments have guided the modification of functional groups to target the nicotinamide ribose hydroxy groups of the NAD+ cofactor, proposing a reversible covalent binding mode mdpi.com. These detailed interaction profiles are essential for optimizing the potency and selectivity of new nicotinamide-based compounds.

Structure-Activity Relationship (SAR) Elucidation for Nicotinamide Derivatives

The biological activity of nicotinamide derivatives is intricately linked to their molecular structure. The pyridine (B92270) ring and the carboxamide side chain offer multiple sites for modification, allowing for the fine-tuning of their physicochemical properties and interaction with biological targets. SAR studies aim to understand how specific structural changes influence the efficacy and selectivity of these compounds collaborativedrug.com.

The introduction of various substituents onto the nicotinamide framework can dramatically alter its biological profile. These modifications can affect the molecule's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which are critical for its interaction with enzymes and receptors.

Influence of Pyridine Ring Substituents:

The substitution pattern on the pyridine ring is a key determinant of the biological activity of nicotinamide derivatives. The presence of a chlorine atom, particularly at the 2-position, has been explored in the context of fungicidal and insecticidal agents wikipedia.org. The introduction of a chlorine atom can significantly alter the electron distribution within the pyridine ring, potentially enhancing the compound's ability to interact with specific biological targets. For instance, studies on 2-chloropyridine-3-carboxamides have highlighted their fungicidal properties nih.gov. While direct studies on 2-Chloro-N-ethyl-N-methylnicotinamide are not extensively available, the known bioactivity of related 2-chloro-nicotinamide derivatives suggests that this substitution is a critical feature for certain biological activities.

In a broader context, the introduction of chlorine into biologically active molecules is a common strategy in medicinal chemistry to enhance efficacy eurochlor.org. This can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability of chlorine to act as a strong electron-withdrawing group, which can influence binding interactions eurochlor.org.

Influence of N-Amide Substituents:

The nature of the substituents on the amide nitrogen of the carboxamide group plays a pivotal role in modulating the pharmacological effects of nicotinamide derivatives. The substitution of the amide protons with alkyl groups, such as ethyl and methyl groups in this compound, can have profound effects on the compound's properties.

N,N-dialkyl substitution on the amide group generally increases the lipophilicity of the molecule compared to the unsubstituted nicotinamide. This increased lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the presence of two alkyl groups on the nitrogen atom removes the possibility of hydrogen bond donation from the amide, which can alter its binding mode to target proteins compared to primary or secondary amides.

Studies on various classes of compounds have shown that N-alkylation can significantly impact receptor affinity and selectivity. For example, in a series of dopamine D3 receptor ligands, the replacement of a carboxamide with an N-methyl or N-n-propyl substituted amine led to a substantial decrease in D3 receptor binding affinity, highlighting the critical role of the amide moiety and its substitution pattern in receptor interaction nih.gov. While these findings are not directly on nicotinamide derivatives, they provide valuable insights into the potential consequences of N,N-dialkylation on the biological activity of carboxamide-containing compounds.

The table below summarizes the general impact of different substituent modifications on the biological efficacy of nicotinamide derivatives, based on findings from various studies.

Substituent PositionType of ModificationGeneral Impact on Biological EfficacyReference Compound Class
Pyridine Ring Chloro-substitution (e.g., at C2)Can introduce or enhance fungicidal/insecticidal activity by altering electronic properties.2-Chloropyridine-3-carboxamides
N-Amide N-alkylation (e.g., ethyl, methyl)Increases lipophilicity; removes H-bond donor capability, potentially altering receptor binding and selectivity.General N,N-dialkylcarboxamides
Pyridine Ring Various electron-withdrawing or donating groupsModulates the electron density of the ring system, affecting interactions with biological targets.Thieno[2,3-b]pyridine-2-carboxamides

The position of substituents on the pyridine ring of nicotinamide derivatives can have a dramatic effect on their biological activity. This phenomenon, known as positional isomerism, underscores the importance of the three-dimensional arrangement of functional groups for molecular recognition by biological targets.

Similarly, in the development of dual peroxisome proliferator-activated receptor δ (PPARδ) and soluble epoxide hydrolase (sEH) modulators, moving a trifluoromethyl group on a phenylurea motif from the 4-position to the 3- or 2-position resulted in a marked drop in potency for both targets acs.org. This illustrates that even subtle changes in substituent position can lead to significant differences in biological response.

The table below illustrates the importance of positional isomerism on the biological activity of substituted aromatic compounds, drawing parallels to what might be expected for nicotinamide scaffolds.

Compound ClassSubstituentPositional ChangeImpact on Biological Activity
PhenylsulfanilidesChlorineOrtho vs. MetaMeta-substitution leads to a fourfold increase in inhibition.
Phenylurea derivativesTrifluoromethyl4-position vs. 3- or 2-positionMoving from the 4-position significantly reduces potency.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov For 2-Chloro-N-ethyl-N-methylnicotinamide, molecular docking simulations can be employed to predict its binding to various enzymes or receptors where nicotinamide (B372718) derivatives are known to interact, such as nicotinamide N-methyltransferase (NNMT) or vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each conformation. mdpi.com These scores are typically expressed in terms of binding energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.

Key Research Findings:

While specific docking studies on this compound are not extensively published, studies on structurally similar nicotinamide derivatives have demonstrated the utility of this approach. For instance, docking studies of nicotinamide-based inhibitors have successfully identified key interactions within the binding sites of enzymes like NNMT and VEGFR-2. nih.govmdpi.com These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that contribute to the binding affinity. It is plausible that the chlorine atom on the pyridine (B92270) ring of this compound could participate in halogen bonding, while the amide group could act as a hydrogen bond donor or acceptor.

Illustrative Molecular Docking Results for this compound

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Nicotinamide N-methyltransferase (NNMT)-7.8Tyr20, Gly22, Phe145Hydrogen bond, Hydrophobic
VEGFR-2 Kinase Domain-8.5Cys919, Asp1046, Val848Hydrogen bond, Pi-Alkyl
Poly (ADP-ribose) polymerase-1 (PARP-1)-7.2Gly863, Ser904, Tyr907Hydrogen bond, Pi-Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. chemrxiv.org The goal of QSAR studies is to develop a predictive model that can estimate the activity of novel compounds based on their structural features, thereby guiding the synthesis of more potent molecules.

For this compound, a QSAR study would typically involve a dataset of nicotinamide derivatives with experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates the descriptors with the observed biological activity. chemrxiv.org

Key Research Findings:

Although specific QSAR models for this compound are not available in the public domain, QSAR studies on other classes of enzyme inhibitors have proven to be a valuable tool in drug design. chemrxiv.org For nicotinamide derivatives, descriptors related to hydrophobicity (LogP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume) are likely to be important for their biological activity. A well-validated QSAR model could predict the activity of new analogs of this compound with different substituents on the pyridine ring or the amide group.

Hypothetical QSAR Model for Nicotinamide Derivatives

DescriptorDescriptionCorrelation with Activity
LogPOctanol-water partition coefficient (Hydrophobicity)Positive
Dipole MomentMeasure of molecular polarityNegative
Molecular Surface AreaTotal surface area of the moleculePositive
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalNegative

Pharmacophore Development and Virtual Screening Applications

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govresearchgate.net This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. pharmacophorejournal.com

Key Research Findings:

While a specific pharmacophore model for this compound has not been published, the general pharmacophoric features of nicotinamide-based inhibitors often include a hydrogen bond acceptor (the amide carbonyl), a hydrophobic group, and an aromatic ring. nih.gov For example, a pharmacophore model for VEGFR-2 inhibitors based on nicotinamide scaffolds highlighted the importance of these features for potent activity. nih.gov A virtual screening campaign using such a pharmacophore could identify new chemical scaffolds that mimic the binding mode of this compound.

Illustrative Pharmacophore Features for a Nicotinamide-Based Inhibitor

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Interaction
Aromatic RingChloropyridine RingPi-stacking with aromatic residues (e.g., Phe, Tyr)
Hydrogen Bond AcceptorAmide Carbonyl OxygenHydrogen bonding with backbone NH or side-chain donors
Hydrophobic GroupN-ethyl, N-methyl groupsHydrophobic interactions with nonpolar residues
Halogen Bond DonorChlorine atomInteraction with electron-rich atoms (e.g., backbone carbonyls)

Advanced Quantum Mechanical and Molecular Mechanical (QM/MM) Calculations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that combine the accuracy of quantum mechanics (QM) for a small, critical region of a system (e.g., the ligand and key active site residues) with the efficiency of molecular mechanics (MM) for the rest of the system (e.g., the bulk of the protein and solvent). This approach allows for the study of chemical reactions and other electronic phenomena within enzymes.

For this compound, QM/MM calculations could be used to investigate its binding and reactivity in a more detailed manner than is possible with classical molecular docking. For example, these calculations can provide insights into the electronic structure of the ligand in the active site, the nature of charge transfer between the ligand and the protein, and the energetics of bond-making and bond-breaking processes if the compound acts as a covalent inhibitor or a substrate.

Key Research Findings:

Potential Applications of QM/MM for this compound

ApplicationInformation GainedRelevance
Binding Affinity RefinementMore accurate calculation of interaction energies, including polarization and charge transfer effects.Improved prediction of binding potency.
Reaction Mechanism StudiesDetermination of transition state geometries and activation energies for enzymatic reactions.Understanding the mode of action if the compound is a substrate or covalent inhibitor.
Spectroscopic Property PredictionCalculation of properties like NMR chemical shifts or UV/Vis spectra of the bound ligand.Aiding in the interpretation of experimental data.

Analytical Methodologies for Research on 2 Chloro N Ethyl N Methylnicotinamide

Chromatographic Separation Techniques in Nicotinamide (B372718) Analysis

Chromatographic techniques are fundamental in the analysis of nicotinamide derivatives due to their ability to separate complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal methods employed in research.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of nicotinamide and its related compounds. ajprd.com The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common approach. ajprd.com C18 (octadecylsilica) columns are frequently used for the separation of nicotinamide from other compounds. ijprt.orgnih.gov However, for highly hydrophilic nicotinamide metabolites, specialized columns like COSMOSIL PBr, which operate in a reversed-phase mode but offer different selectivity, can provide better separation and peak shapes than traditional C18 columns. nih.gov

Method development often involves testing various mobile phase compositions. A typical mobile phase might consist of a buffer, such as phosphate (B84403) buffer or ammonium (B1175870) formate (B1220265), and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijprt.orgnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate multiple analytes with different polarities within a single run. nih.govnih.gov For instance, a method for separating nicotinic acid and nicotinamide used a linear gradient of tetrabutylammonium (B224687) phosphate and methanol. nih.gov

The selection of detection wavelength is critical for sensitivity and specificity. Nicotinamide and its derivatives typically show strong absorbance in the UV region, with detection commonly performed around 260 nm. nih.govnih.gov

Table 1: Examples of HPLC Method Parameters for Nicotinamide Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Chromatopak C-18 (250mm x 4.6 mm, 5 µm) ijprt.org COSMOSIL 3PBr (150 mm x 3.0 mm, 3 µm) nih.gov Hypersil-BDS (150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol and Water (0.1% TEA, 0.15 gm Hexane sulphonic acid, pH 3.0) (40:60 v/v) ijprt.org 10 mM ammonium formate (A) and acetonitrile (B) with a gradient mdpi.com 0.1% formic acid : acetonitrile (20:80 v/v) nih.gov
Flow Rate 1.0 ml/min ijprt.org 0.4 mL/min nih.gov 1.0 mL/min nih.gov
Detection UV at 226 nm ijprt.org UV at 260 nm nih.gov Mass Spectrometry (MS/MS) nih.gov
Retention Time 4.343 min for Nicotinamide ijprt.org Varies by metabolite nih.gov 1.46 min for Nicotinamide nih.gov

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) for Nicotinamide Derivative Analysis

Gas Chromatography (GC) offers a viable alternative for the analysis of nicotinamide and its derivatives, particularly for volatile or semi-volatile compounds. jfda-online.com Direct injection GC methods have been developed for the quantitative analysis of nicotinamide in various samples without extensive sample pretreatment. jfda-online.comcapes.gov.br These methods often utilize megapore semi-polar or immediate-polar columns, such as CP-Sil 8 CB or CP-Sil 24CB. jfda-online.comresearchgate.net

In some cases, derivatization is employed to increase the volatility and thermal stability of the analytes. For example, nicotinamide can be dehydrated to 3-cyanopyridine, which is then analyzed by GC with flame ionization detection (FID). researchgate.net This derivatization step can enhance sensitivity and chromatographic performance. researchgate.net However, direct GC analysis is often preferred for its simplicity and speed when applicable. jfda-online.com The choice between direct injection and derivatization depends on the specific analytical requirements and the matrix of the sample.

Advanced Mass Spectrometry Applications in Nicotinamide Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive characterization and sensitive quantification of nicotinamide and its metabolites. mdpi.comnih.gov This technique offers high specificity and allows for the simultaneous measurement of multiple related compounds in a single analysis. nih.govresearchgate.net

In LC-MS/MS methods, after chromatographic separation, the analytes are ionized, typically using an electrospray ionization (ESI) source operating in positive ion mode. windows.netmdpi.com The ionized molecules are then detected using a triple-quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. researchgate.netwindows.net MRM provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For example, nicotinamide has a precursor ion of m/z 123 and can be quantified using a product ion of m/z 80.2. mdpi.com

The development of LC-MS/MS methods has enabled the accurate measurement of a wide range of NAD+ related metabolites in various biological matrices, including plasma, whole blood, and tissue extracts. mdpi.combevital.noresearchgate.net The use of stable isotope-labeled internal standards is a common practice to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and reproducibility. nih.govbevital.no

Table 2: Example of Mass Spectrometry Parameters for Nicotinamide Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Nicotinamide (NAM) 123 mdpi.com 80.2 (Quantifier) mdpi.com 20 mdpi.com
Nicotinamide (NAM) 123 mdpi.com 96 (Qualifier) mdpi.com 20 mdpi.com
Niacin (NA) 124 nih.gov 80.1 nih.gov -
Nicotinuric Acid (NUA) 181 nih.gov 78.1 nih.gov -

This table is interactive. Users can filter and sort the data.

Fluorometric and Spectrophotometric Methodologies for Detection and Quantification

Spectrophotometric and fluorometric methods provide alternative approaches for the detection and quantification of nicotinamide and related compounds. UV-Vis spectrophotometry is a widely used technique that relies on the principle that nucleic acids and related compounds absorb light at specific wavelengths. nih.gov The concentration of a substance can be determined by measuring its absorbance at a characteristic wavelength, which for nicotinamide is typically around 260 nm. researchgate.net

Fluorometric methods offer higher sensitivity and specificity compared to spectrophotometry. nih.govmatec-conferences.org These methods involve the use of fluorescent dyes that bind specifically to the analyte of interest or the conversion of the analyte into a fluorescent derivative. matec-conferences.org For instance, nicotinamide can be converted to a fluorescent derivative by reaction with acetophenone (B1666503) after being converted to N1-methylnicotinamide, allowing for highly sensitive detection with a fluorescence detector. matec-conferences.org While spectrophotometry can be affected by interference from other molecules that absorb at similar wavelengths, fluorometry's reliance on specific fluorescence signals often leads to more accurate quantification, especially at low concentrations. nih.govmdpi.com

Sample Preparation Strategies for Research Matrix Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analysis of nicotinamide derivatives from complex research matrices like biological fluids and tissues. mdpi.com The primary goals of sample preparation are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.

Common sample preparation techniques include:

Protein Precipitation: This is a simple and rapid method where a solvent, typically cold methanol or acetonitrile, is added to the sample to precipitate proteins, which are then removed by centrifugation. mdpi.comwindows.net

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. It is an effective way to remove interfering substances and has been used for the extraction of nicotinamide and its metabolites from plasma. nih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. This technique can provide cleaner extracts compared to protein precipitation and LLE. bevital.no

The choice of extraction method depends on the analyte's properties, the sample matrix, and the subsequent analytical technique. For instance, for LC-MS/MS analysis of the NAD+ metabolome in cell cultures, a biphasic extraction using a mixture of acetonitrile, methanol, and water has been shown to be effective. mdpi.com For tissue samples, homogenization or pulverization at cryogenic temperatures is often performed prior to extraction to ensure efficient recovery of the analytes. nih.gov

Design, Synthesis, and Evaluation of Novel Analogues and Prodrugs

Rational Design of 2-Chloro-N-ethyl-N-methylnicotinamide Analogues

The rational design of analogues of this compound and related nicotinamides is guided by an understanding of their structure-activity relationships (SAR) and their interactions with biological targets. The pyridine (B92270) ring and the carboxamide group are key features that allow these molecules to mimic the natural redox coenzyme NAD+/NADH or to act as inhibitors for various enzymes. nih.gov

Researchers design novel analogues with several goals in mind:

Enhanced Biocatalytic Activity : Synthetic analogues of NAD(P)H, known as nicotinamide (B372718) cofactor biomimetics (NCBs), are designed to replace natural coenzymes in biocatalytic processes. nih.gov The design often involves modifying the linker between the nicotinamide head and another functional group to enhance performance. nih.gov For example, NCBs with longer linkers between the nicotinamide and a second aromatic ring have been shown to outperform those with shorter linkers. nih.gov

Enzyme Inhibition : Nicotinamide derivatives are designed to inhibit specific enzymes by acting as competitive or non-competitive inhibitors. Targets include nicotinamide N-methyltransferase (NNMT), histone deacetylases (HDACs), and succinate (B1194679) dehydrogenase (SDH). acs.orgrsc.orgnih.gov For HDAC inhibitors, a common strategy involves designing molecules with a zinc-binding group (ZBG), a linker, and a cap group that interacts with the enzyme surface. rsc.org To avoid issues associated with traditional hydroxamate ZBGs, non-hydroxamate moieties are incorporated into novel nicotinamide derivatives. rsc.org In the case of SDH inhibitors, a lead compound like boscalid (B143098) can be modified by replacing parts of its structure, such as the biphenyl (B1667301) group, with other chemical motifs like a diarylamine scaffold to generate novel derivatives. nih.gov

Mimicking Natural Coenzymes : There is significant interest in designing NAD+/NADH mimetics that possess similar redox properties to the natural coenzymes. nih.gov The redox character of the pyridine/dihydropyridine system is central to this function, allowing these synthetic compounds to participate in redox reactions, sometimes even outperforming the natural coenzyme in specific enzymatic reactions. nih.gov

Molecular modeling studies are often employed to predict the interactions between a designed analogue and its target enzyme's active site, helping to refine the chemical structure for optimal potency and selectivity. rsc.org

Synthesis of N-Substituted Nicotinamide Derivatives with Modified Biological Profiles

The synthesis of N-substituted nicotinamide derivatives can be accomplished through several established chemical routes, starting from nicotinic acid or its derivatives. A common approach involves the amidation of a nicotinic acid derivative with a desired amine.

Two prevalent methods for this synthesis include:

Acid Chloride Method : This two-step method begins with the activation of nicotinic acid (pyridine-3-carboxylic acid) by converting it to nicotinoyl chloride. mdpi.com This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com The resulting acid chloride is a highly reactive intermediate that is then condensed with a specific amine (in the case of this compound, this would be N-ethylmethylamine) to form the final amide product. mdpi.com An acid-trapping agent, such as triethylamine, is often used in the second step to neutralize the HCl byproduct. mdpi.com

Direct Coupling Method : This one-step method involves the direct coupling of nicotinic acid with an amine using a coupling agent. mdpi.com A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBt). nih.govmdpi.com The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). nih.govmdpi.com The carboxylic acid is first activated by HOBt and EDCI, forming an active ester intermediate, which then readily reacts with the amine to yield the nicotinamide derivative. nih.gov

These synthetic strategies are versatile and can be applied to a wide variety of amines to produce a library of N-substituted nicotinamide derivatives for biological evaluation. researchgate.net

Interactive Table: Synthetic Methods for Nicotinamide Derivatives

MethodStarting MaterialReagentsIntermediateKey Features
Acid Chloride Method Nicotinic AcidThionyl Chloride (SOCl₂), Amine, TriethylamineNicotinoyl ChlorideTwo-step process, involves a highly reactive intermediate. mdpi.com
Direct Coupling Method Nicotinic AcidEDCI, HOBt, AmineActive EsterOne-step process, milder conditions. nih.govmdpi.com

Biochemical Evaluation of Novel Nicotinamide Analogues

Once synthesized, novel nicotinamide analogues undergo rigorous biochemical evaluation to determine their biological activity and mechanism of action. The specific assays used depend on the intended application of the compounds.

Enzyme Inhibition Assays : For analogues designed as enzyme inhibitors, their potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). For example, novel nicotinamide derivatives have been tested for their inhibitory activity against pan-HDACs and specific isoforms like HDAC3. rsc.org In one study, compound 6b showed a pan-HDAC IC₅₀ of 4.648 µM and a more potent IC₅₀ of 0.694 µM against HDAC3. rsc.org Similarly, derivatives designed as succinate dehydrogenase (SDH) inhibitors were evaluated for their ability to inhibit the enzyme, with one compound showing 40.54% inhibition of Botrytis cinerea. nih.gov

Coenzyme Mimicry and Kinetics : Analogues designed as NAD(P)H mimics are evaluated for their ability to function as coenzymes in enzyme-catalyzed reactions. nih.gov For instance, nicotinamide conjugates have been tested as NADH analogue coenzymes with ene reductases. nih.gov The evaluation involves measuring kinetic parameters to compare the efficiency of the analogue to the natural coenzyme, NADH. nih.gov One study found that a synthesized conjugate could effectively reduce the C=C double bond of substrates and even outperformed the natural coenzyme. nih.gov

Cellular Activity : Beyond in vitro biochemical assays, promising compounds are often tested in cell-based models. For example, the anti-proliferative activity of HDAC-inhibiting nicotinamide derivatives was evaluated against cancer cell lines such as B16F10, MCF-7, and A549. rsc.org Compound 6b displayed the highest potency with an IC₅₀ of 4.66 μM in B16F10 cells. rsc.org

Interactive Table: Biochemical Activity of Nicotinamide Analogues

Compound/AnalogueTargetAssay TypeResultSource
Compound 6b HDAC3Enzyme InhibitionIC₅₀ = 0.694 µM rsc.org
Compound 6b Pan-HDACsEnzyme InhibitionIC₅₀ = 4.648 µM rsc.org
Compound 6n Pan-HDACsEnzyme InhibitionIC₅₀ = 5.481 µM rsc.org
Compound 4a B. cinerea (SDH)Fungicidal Activity40.54% Inhibition nih.gov
Nicotinamide Conjugate Ene ReductaseCoenzyme ActivityOutperformed natural NADH nih.gov

Prodrug Strategies for Modulating Biological Properties of Nicotinamide Derivatives

A significant challenge in drug development is ensuring that a potent molecule can reach its target within the body. Nicotinamide derivatives, particularly those with polar groups like carboxylic acids or amines, may exhibit poor cell permeability, limiting their effectiveness in cellular assays and in vivo. mdpi.com The prodrug approach is a chemical strategy used to overcome this limitation. mdpi.com It involves modifying the active drug molecule into a bioreversible entity that has improved physicochemical properties for better absorption and distribution. mdpi.com

A common prodrug strategy for nicotinamide-based inhibitors involves masking polar functional groups to increase lipophilicity and, consequently, cell membrane permeability. mdpi.com For a potent bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT) that lacked cellular activity, a prodrug strategy was successfully implemented. mdpi.com This involved:

Masking a Carboxylic Acid : The polar carboxylic acid group on the inhibitor was converted into a range of esters, such as an isopropyl ester. mdpi.com

Masking an Amine : The amine group was protected using an esterase-sensitive trimethyl-lock (TML) protecting group. mdpi.com

These modifications create prodrugs that are more stable in aqueous buffers and can more easily cross cell membranes. mdpi.com Once inside the cell, endogenous enzymes like esterases cleave the protecting groups, releasing the active parent compound at its site of action. mdpi.com This strategy successfully translated potent biochemical activity into significant cellular activity for the NNMT inhibitor. mdpi.com Another approach involves conjugating a drug like niacin to bile acids via a linker, such as lysine, to target specific transporters like the apical sodium-dependent bile acid transporter (ASBT) for sustained release. nih.gov

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Nicotinamide (B372718) Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and development. orgsyn.orgfujifilm.com For derivatives of the 2-Chloro-N-ethyl-N-methylnicotinamide scaffold, these computational tools offer a pathway to accelerate the identification of new lead compounds and optimize existing ones.

Target Identification and Validation: By analyzing vast multiomics datasets, AI algorithms can help identify and validate novel biological targets for which this compound derivatives could be effective. orgsyn.org

De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules based on the nicotinamide scaffold with desired physicochemical and pharmacological properties. orgsyn.org This allows for the exploration of a much wider chemical space than what is achievable through traditional synthesis alone.

Predictive Modeling: Machine learning models, including Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity, toxicity, and pharmacokinetic profiles of novel this compound analogs. orgsyn.org This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. For instance, in silico toxicity prediction is a crucial step in early drug development. google.com

The integration of AI and ML is expected to create a more efficient and data-driven paradigm for the discovery of new drugs based on the this compound structure.

Multi-Targeted Ligand Design Based on the this compound Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. guidechem.com The development of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets, is a promising therapeutic strategy. guidechem.comnih.gov The this compound scaffold is a viable candidate for the design of such MTDLs.

The design of MTDLs based on this scaffold could involve:

Pharmacophore Hybridization: This approach involves combining the structural features of this compound with other pharmacophores known to interact with different targets. This can be achieved by linking, fusing, or merging the distinct molecular frameworks. sigmaaldrich.com

Fragment-Based Drug Discovery: Fragments of the this compound molecule can be screened against various targets to identify key binding interactions. These fragments can then be grown or linked to create novel multi-target ligands.

An example of this approach in a related area is the development of MTDLs for Alzheimer's disease that combine cholinesterase inhibition with other activities. bldpharm.comcymitquimica.com Similarly, the this compound structure could be modified to target multiple pathways involved in a specific disease. For instance, a derivative could be designed to inhibit a key enzyme while also modulating an inflammatory pathway.

Exploration of Diverse Biological Activities Beyond Current Scope for Nicotinamide Derivatives

Nicotinic acid and its derivatives have demonstrated a wide range of biological activities, including applications as herbicides, insecticides, and fungicides in agriculture. Beyond these, nicotinamide derivatives have been investigated for a plethora of therapeutic applications, showcasing their versatility. Future research on this compound could uncover novel biological activities beyond its initial scope.

Potential areas for exploration include:

Anticancer Activity: Numerous nicotinamide derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. Some have shown potent inhibitory activity against key enzymes in cancer progression, such as histone deacetylases (HDACs) and VEGFR-2.

Antifungal and Antimicrobial Properties: The nicotinamide scaffold is present in several commercial fungicides. Research has shown that novel nicotinamide derivatives can exhibit significant fungicidal activity against various phytopathogenic fungi. Furthermore, some derivatives have shown promising antibacterial and antifungal properties for potential medical applications.

Anti-inflammatory Effects: Nicotinamide itself has been reported to modulate proinflammatory cytokines, suggesting that its derivatives could have potential in treating inflammatory diseases.

The following table summarizes some of the diverse biological activities observed in various nicotinamide derivatives, highlighting potential avenues for this compound research.

Biological ActivityTarget/Mechanism of ActionExample Nicotinamide Derivative Class
AnticancerHistone Deacetylase (HDAC) InhibitionNon-hydroxamate nicotinamides
AnticancerVEGFR-2 InhibitionModified sorafenib analogs with a nicotinamide nucleus
FungicidalSuccinate (B1194679) Dehydrogenase (SDH) InhibitionNicotinamides with a diarylamine-modified scaffold
AntimicrobialInhibition of microbial growthAcylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid
Anti-inflammatoryModulation of proinflammatory cytokines (e.g., TNF-α, IL-6)Nicotinamide nucleus-containing compounds

Development of Advanced Analytical Techniques for Nicotinamide Research

Robust and sensitive analytical methods are crucial for all stages of drug discovery and development, from initial synthesis to preclinical and clinical studies. For this compound and its future derivatives, the development and application of advanced analytical techniques will be essential.

Key analytical techniques and their applications include:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of nicotinamide and its derivatives in various matrices. It is widely used for quality control and purity assessment of synthesized compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting trace levels of nicotinamide derivatives in complex biological samples like plasma and tissues. This technique is invaluable for pharmacokinetic and metabolism studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of newly synthesized derivatives of this compound, confirming their chemical identity.

The following table outlines advanced analytical techniques and their specific applications in the context of nicotinamide research.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification in pharmaceutical formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Trace-level quantification in biological fluids, metabolite identification.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation of novel synthesized compounds.
Solid-Phase Extraction (SPE)Sample clean-up and concentration from complex matrices.
Liquid-Liquid Extraction (LLE)Isolation of nicotinamide derivatives from biological or chemical matrices.

Future research will likely focus on developing and validating even more sensitive and high-throughput analytical methods to support the comprehensive evaluation of this compound and its potential therapeutic derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-N-ethyl-N-methylnicotinamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For chloroacetamide derivatives, alkylation of nicotinamide precursors with ethyl and methyl groups under anhydrous conditions is critical. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) can enhance purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability. Adjusting stoichiometric ratios of reactants (e.g., chloroacetyl chloride to amine precursors) and temperature gradients (e.g., 0–5°C for exothermic steps) minimizes side products like N-ethyl over-alkylation byproducts . Safety protocols (e.g., fume hood use, PPE) must align with GHS guidelines to prevent inhalation or dermal exposure .

Q. What analytical techniques are most reliable for validating the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For purity assessment, combine HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Differential scanning calorimetry (DSC) can identify polymorphic forms. Cross-validate results with reference standards from authoritative databases (e.g., NIST Chemistry WebBook) to address instrumental variability . Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) improves accuracy for low-concentration samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use fume hoods for synthesis and weighing, and wear nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols should include immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion. Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Perform NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Use 2D NMR techniques (COSY, HSQC) to clarify coupling patterns and assign stereochemistry. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments. If impurities are suspected, employ LC-MS/MS to identify co-eluting species .

Q. What strategies improve the detection limits of this compound in trace analysis for environmental or metabolic studies?

  • Methodological Answer : Pre-concentration techniques, such as solid-phase extraction (SPE) with C18 cartridges, enhance sensitivity. Derivatization with fluorinated agents (e.g., dansyl chloride) improves LC-fluorescence detection. For mass spectrometry, employ isotope dilution (e.g., ¹³C-labeled analogs) to correct for matrix effects. Method validation should include spike-recovery experiments across biological matrices (e.g., plasma, urine) to quantify limits of detection (LOD) and quantification (LOQ) .

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via HPLC-UV at timed intervals. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Identify degradation products with LC-QTOF-MS and propose degradation pathways (e.g., nucleophilic substitution at the chloro moiety). Validate findings with kinetic modeling software (e.g., MATLAB or Python-based tools) .

Data and Collaboration Considerations

Q. How can interdisciplinary teams standardize protocols for sharing data on this compound across institutions?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like PubChem or Zenodo with standardized metadata (e.g., CAS 488149-34-4, molecular formula C₉H₁₁ClN₂O). Use electronic lab notebooks (ELNs) for real-time collaboration and version control. Establish cross-institutional agreements to define roles in data interpretation and publication, ensuring compliance with ethical guidelines on academic freedom .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.